molecular formula C16H18N2O4S2 B6542714 N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide CAS No. 1060254-89-8

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide

Cat. No.: B6542714
CAS No.: 1060254-89-8
M. Wt: 366.5 g/mol
InChI Key: YQRSXBHRAGUQSJ-UHFFFAOYSA-N
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Description

N-{4-[2-(Morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring linked to a phenyl group substituted with a morpholine-oxoethyl moiety. This compound is structurally characterized by:

  • Thiophene-2-sulfonamide core: Imparts sulfonamide functionality, often associated with enzyme inhibition (e.g., carbonic anhydrase) .
  • Morpholin-4-yl-oxoethyl side chain: Enhances solubility and modulates pharmacokinetic properties due to the morpholine ring’s polarity and hydrogen-bonding capacity .

For example, describes the synthesis of sulfonamide-triazole hybrids via hydrazinecarbothioamide intermediates and sodium hydroxide-mediated cyclization, which may parallel the preparation of this compound .

Properties

IUPAC Name

N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c19-15(18-7-9-22-10-8-18)12-13-3-5-14(6-4-13)17-24(20,21)16-2-1-11-23-16/h1-6,11,17H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRSXBHRAGUQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-(2-bromoacetyl)phenylthiophene-2-sulfonamide with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like triethylamine (TEA) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the morpholine moiety can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Anticancer Activity

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide has shown promise in cancer treatment. Research indicates that compounds containing thiophene and sulfonamide moieties exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cells demonstrated that this compound significantly inhibited cell proliferation through apoptosis induction. The results suggested that the compound acts by modulating the expression of genes involved in cell cycle regulation and apoptosis pathways.

Anti-inflammatory Properties

The sulfonamide group is known for its anti-inflammatory effects. This compound has been evaluated for its potential to reduce inflammation in models of rheumatoid arthritis and other inflammatory diseases.

Case Study: Rheumatoid Arthritis Model

In animal models of rheumatoid arthritis, administration of this compound resulted in decreased levels of pro-inflammatory cytokines and reduced joint swelling, indicating its potential as a therapeutic agent in inflammatory conditions.

Antimicrobial Activity

Thiophene derivatives have been reported to possess antimicrobial properties. This compound has been tested against various bacterial strains, showing significant antibacterial activity.

Case Study: Bacterial Inhibition

In vitro studies revealed that this compound effectively inhibited the growth of Gram-positive bacteria, suggesting its application as a potential antibiotic agent.

Mechanism of Action

The mechanism of action of N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, thereby affecting various biological pathways. For example, it may inhibit enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound’s closest analogs differ in substituents on the thiophene ring, phenyl group, or morpholine-oxoethyl linkage. Key examples include:

Table 1: Structural Comparison of Sulfonamide Derivatives
Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Reference
N-{4-[2-(Morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide Thiophene-2-sulfonamide, morpholine-oxoethyl-phenyl C₁₆H₁₇ClN₂O₄S₂ (chloro analog) 400.90 (chloro analog)
5-Chloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide Chloro-substituted thiophene; otherwise identical to the parent compound C₁₆H₁₇ClN₂O₄S₂ 400.90
N-[4-(Morpholin-4-yl)benzyl]thiophene-2-sulfonamide Benzyl linker instead of oxoethyl; morpholine directly attached to phenyl C₁₆H₁₉N₂O₃S₂ ~367.47
N-[5-(2-Morpholin-4-yl-2-oxoethyl)-1,3,4-thiadiazol-2-yl]-2,4-bis(trifluoromethyl)benzenesulfonamide Thiadiazole core; trifluoromethyl substituents on benzene C₁₇H₁₄F₆N₄O₄S₂ 531.55
N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide Cyclohexyl group; nitroanilino-methyl substitution C₁₇H₂₁N₃O₄S₂ ~403.49
Key Observations:

Trifluoromethyl groups in the thiadiazole derivative (Row 4) increase lipophilicity, likely improving membrane permeability but reducing aqueous solubility .

Linker Modifications :

  • Replacing the oxoethyl group with a benzyl linker (Row 3) shortens the side chain, which may reduce conformational flexibility and alter target engagement .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:

  • Metabolic Stability : Morpholine-containing compounds (e.g., Row 3) are often resistant to oxidative metabolism due to the ring’s stability, predicting a longer half-life for the target compound .

Biological Activity

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide is a complex organic compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesizing data from diverse studies and research findings.

Chemical Structure and Properties

Chemical Formula: C17H18N2O3S
Molecular Weight: 330.4 g/mol
CAS Number: 1070960-43-8

The compound features a thiophene ring, a morpholine moiety, and a sulfonamide group, which contribute to its reactivity and biological interactions. The presence of these functional groups facilitates various modes of action against biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is hypothesized that the compound may act as an enzyme inhibitor, modulating key biological pathways involved in disease processes. The exact mechanism can vary based on the target enzyme or receptor, but generally involves binding to active sites and altering enzymatic activity.

Antitumor Activity

Several studies have evaluated the antitumor potential of this compound. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
A4311.98 ± 1.22
HT291.61 ± 1.92

The structure-activity relationship (SAR) analysis indicates that electron-donating groups enhance the compound's antitumor efficacy compared to electron-withdrawing groups.

Antifungal Activity

Research also highlights the antifungal properties of this compound. Variations in substituents at the para position of the phenyl ring significantly influence antifungal potency, suggesting that modifications can optimize its bioactivity against fungal pathogens .

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor in biochemical assays. Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis .

Case Studies

  • Anticancer Studies : In a study involving various derivatives of thiophene sulfonamides, this compound exhibited superior activity compared to standard chemotherapeutic agents, suggesting its viability as a lead compound for drug development .
  • Mechanistic Insights : Molecular dynamics simulations have shown that the compound interacts with target proteins primarily through hydrophobic contacts, with limited hydrogen bonding, indicating a unique binding mode that could be exploited for designing more potent analogs .

Q & A

Q. What synthetic routes are recommended for N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via a multi-step pathway starting with 2-chloro-N-sulfamoylphenyl acetamide. Key steps include:
  • Reaction with morpholine and sulfur under reflux to introduce the morpholin-4-yl-oxoethyl moiety .
  • Subsequent hydrazine hydrate treatment to form the hydrazide intermediate .
  • Optimization strategies:
  • Solvent ratios : Adjust benzene:ethanol mixtures (e.g., from 9:1 to 4:1) to improve solubility and reduce side products .
  • Reaction time : Monitor via TLC; extended reflux (4–6 hours) may enhance conversion .
  • Purification : Recrystallization in methanol yields pure products with Rf values validated by GC-MS and NMR .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • FTIR : Confirm sulfonamide (S=O at ~1150–1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functional groups .
  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–7.8 ppm), morpholine protons (δ 3.5–3.7 ppm), and sulfonamide NH (δ 10–11 ppm) .
  • GC-MS : Verify molecular ion peaks (e.g., m/z 393.48 for intermediates) .
  • Elemental analysis : Ensure ≥95% purity by matching calculated vs. observed C, H, N, S values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or IR) when synthesizing derivatives of this compound?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon interactions .
  • X-ray crystallography : Resolve conformational ambiguities (e.g., disordered oxygen atoms in ) by determining bond lengths and angles .
  • Computational validation : Compare experimental IR/NMR with density functional theory (DFT) simulations to identify misassignments .

Q. What strategies are effective in elucidating hydrogen-bonding interactions and conformational dynamics of this compound?

  • Methodological Answer :
  • Crystallographic studies : Identify intramolecular H-bonds (e.g., N–H⋯O in ) and intermolecular interactions (e.g., sulfonamide O⋯H–N) .
  • Molecular dynamics (MD) simulations : Analyze solvent effects on conformation (e.g., morpholine ring puckering) using force fields like AMBER .
  • Variable-temperature NMR : Probe dynamic behavior (e.g., hindered rotation of the phenyl-thiophene bond) by observing peak splitting at low temperatures .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore for vasopressin receptor antagonism?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with modified phenyl (e.g., nitro, chloro) or morpholine (e.g., ethyl substituents) groups to test binding affinity .
  • In vitro assays : Use radioligand displacement assays (e.g., [³H]-vasopressin) to measure IC50 values .
  • Molecular docking : Map interactions with CB2 receptor residues (e.g., Ser 173, Lys 109) using crystal structures from .

Q. How should conflicting biological activity data (e.g., anti-convulsant vs. receptor antagonism) be analyzed?

  • Methodological Answer :
  • Dose-response studies : Compare ED50 values across models (e.g., maximal electroshock vs. pentylenetetrazole tests for anti-convulsant activity) .
  • Off-target profiling : Screen against unrelated receptors (e.g., GPCR panels) to rule out non-specific effects .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess significance of contradictory results .

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